molecular formula C23H28N2O5 B12500361 Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12500361
M. Wt: 412.5 g/mol
InChI Key: XTFVMDZTIGRDPK-UHFFFAOYSA-N
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Description

PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamido group, an ethoxy group, and a morpholine ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzamido intermediate, followed by the introduction of the ethoxy group and the morpholine ring. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another to create derivatives.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-(4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE

Uniqueness

PROPYL 5-(4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its morpholine ring, in particular, distinguishes it from similar compounds, offering distinct reactivity and biological activity.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

propyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-3-13-30-23(27)20-16-18(7-10-21(20)25-11-14-28-15-12-25)24-22(26)17-5-8-19(9-6-17)29-4-2/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26)

InChI Key

XTFVMDZTIGRDPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC)N3CCOCC3

Origin of Product

United States

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